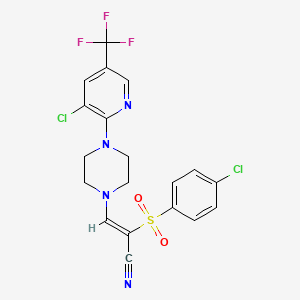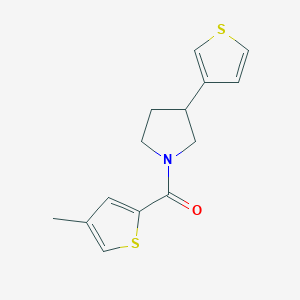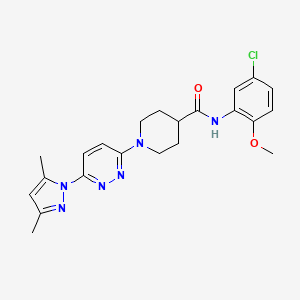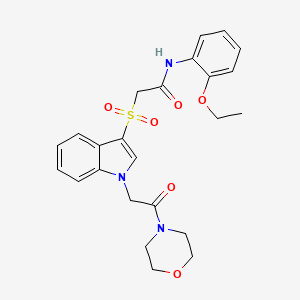![molecular formula C16H12ClF3N2O2 B2644954 N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide CAS No. 341965-98-8](/img/structure/B2644954.png)
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of some trifluoromethylpyridines involves the deprotection of certain groups followed by amination .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyridine moiety and a trifluoromethyl group . The exact structure would depend on the specific compound.Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and would depend on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some are solid at room temperature .Applications De Recherche Scientifique
Inhibition of NF-kB and AP-1 Gene Expression
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide exhibits potential as an inhibitor of transcription mediated by both NF-kB and AP-1 transcription factors. This inhibition is critical for regulating various cellular processes, including immune response, cell growth, and apoptosis. The structural modifications of this compound have been explored to enhance oral bioavailability and cell-based activity, with particular emphasis on maintaining the integrity of the carboxamide group at the 5-position for maintaining activity. The introduction of a fluorine at the 2-position resulted in a compound with comparable activity, highlighting the compound's potential in gene expression modulation and therapeutic applications (Palanki et al., 2000).
Antibacterial and Anticancer Properties
This compound has shown promise in the realm of antibacterial and anticancer applications. For instance, specific derivatives have demonstrated potent antibacterial activity against Staphylococcus aureus, indicating potential for therapeutic use in combating bacterial infections. Furthermore, the compound has exhibited a broad range of activity against various tumor cell lines, suggesting its utility in the development of anticancer agents. The synthesis of derivatives and their interaction with biological systems underline the compound's versatility and potential in addressing critical health concerns (Bondock & Gieman, 2015).
Heterocyclic Synthesis and Characterization
The compound has been utilized as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its importance in chemical synthesis. The versatility of the compound is evident in its ability to react with various agents, leading to the formation of a diverse range of compounds characterized by spectral data. This signifies the compound's role in advancing heterocyclic chemistry and contributing to the development of novel compounds with potential applications in various fields (Fadda et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-9(2)14(23)22-11-3-5-12(6-4-11)24-15-13(17)7-10(8-21-15)16(18,19)20/h3-8H,1H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXYKFCVHGBPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2644876.png)
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)
![N-(4-ethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2644880.png)





![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)
![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)